molecular formula C10H12N2O3S B13345099 3-Amino-N-(cyclopropylsulfonyl)benzamide

3-Amino-N-(cyclopropylsulfonyl)benzamide

Katalognummer: B13345099
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: UPLYRAMBMBVZFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-(cyclopropylsulfonyl)benzamide (CAS 1698443-16-1) is a chemical compound belonging to the class of sulfamoyl-benzamides. These derivatives are recognized in medicinal chemistry research as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a key family of ectonucleotidases . Specifically, isoforms such as h-NTPDase1, -2, -3, and -8 are involved in various physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer . Research into sulfamoyl-benzamide derivatives has shown that compounds featuring a cyclopropylsulfonyl group can exhibit significant inhibitory activity against these enzyme targets, potentially at sub-micromolar concentrations, making them valuable pharmacological tools . The core sulfamoyl-benzamide structure is a versatile scaffold with a diverse biological profile and is also investigated in other areas, such as the development of agents targeting cannabinoid receptors for pain, ischemia, and other disorders . This product is intended for research purposes as a chemical reference standard and building block for further synthetic exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H12N2O3S

Molekulargewicht

240.28 g/mol

IUPAC-Name

3-amino-N-cyclopropylsulfonylbenzamide

InChI

InChI=1S/C10H12N2O3S/c11-8-3-1-2-7(6-8)10(13)12-16(14,15)9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)

InChI-Schlüssel

UPLYRAMBMBVZFD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(cyclopropylsulfonyl)benzamide typically involves the condensation of 3-aminobenzoic acid with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Amino-N-(cyclopropylsulfonyl)benzamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and safety of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(cyclopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-(cyclopropylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-N-(cyclopropylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the pharmacological and chemical relevance of 3-amino-N-(cyclopropylsulfonyl)benzamide, we compare it with structurally analogous benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of 3-Amino-N-(cyclopropylsulfonyl)benzamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Properties References
3-Amino-N-(cyclopropylsulfonyl)benzamide C₁₀H₁₁N₂O₃S 239.27 (calculated) Cyclopropylsulfonyl, 3-amino Glucokinase activation, moderate PK
N-Cyclopropyl-3-oxadiazolyl benzamide C₁₅H₁₈N₄O₂ 286.33 Oxadiazole, ethylamino Enhanced metabolic stability
3-Amino-N-(sec-butyl)benzamide C₁₃H₁₈N₂O 218.30 sec-butyl Simplified structure, unoptimized PK
3-Amino-N-(2,3-dimethylphenyl)benzamide C₁₅H₁₆N₂O 240.31 Dimethylphenyl Industrial use, robust safety profile
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₃S 294.36 Allylsulfamoyl, propyl High hydrogen-bonding capacity
3-Amino-N-(2-furylmethyl)benzamide C₁₂H₁₂N₂O₂ 216.24 Furylmethyl Improved bioavailability

Key Findings

In contrast, the oxadiazole moiety in N-cyclopropyl-3-oxadiazolyl benzamide () introduces metabolic stability but reduces solubility due to its hydrophobic nature .

Physicochemical and Safety Profiles: The dimethylphenyl substituent in 3-amino-N-(2,3-dimethylphenyl)benzamide () improves compound stability but may increase cytotoxicity risks due to aromatic ring interactions . Allylsulfamoyl groups () enhance hydrogen-bonding capacity, as demonstrated by Hirshfeld surface analysis, which could improve crystallinity but complicate formulation .

Pharmacokinetic Challenges: While the target compound shows favorable potency, its cyclopropylsulfonyl group likely contributes to poor aqueous solubility and high molecular weight (>250 g/mol), necessitating prodrug strategies or formulation adjustments . The furylmethyl substituent in 3-amino-N-(2-furylmethyl)benzamide () offers better bioavailability, suggesting that heterocyclic groups may balance PK properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N-(cyclopropylsulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropylsulfonyl chloride derivative with a 3-aminobenzamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize side reactions .
  • Cyclopropylsulfonyl group introduction : React 3-aminobenzamide with cyclopropanesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to control exothermicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields range from 45–70% depending on stoichiometric precision .

Q. How can researchers characterize the structural and electronic properties of 3-Amino-N-(cyclopropylsulfonyl)benzamide?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the cyclopropyl and sulfonamide groups .
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
  • X-ray crystallography : Monoclinic space groups (e.g., P2₁/c) are common for similar benzamides; analyze bond angles (e.g., C–S–N ≈ 105°) to assess steric effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. ~280.3 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer :

  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and C. albicans with ciprofloxacin/fluconazole as controls. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
  • Enzyme inhibition : Test against carbonic anhydrase or proteases via UV-Vis kinetic assays (e.g., 400–600 nm for nitrocefin hydrolysis inhibition) .
  • Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure) to establish IC₅₀ values; compare to cisplatin for context .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 3-Amino-N-(cyclopropylsulfonyl)benzamide under scale-up conditions?

  • Methodological Answer :

  • Solvent selection : Replace DMF with THF or acetonitrile to reduce viscosity and improve heat transfer during scaling .
  • Catalysis : Screen Pd/C or CuI for coupling steps; DFT calculations predict transition-state stabilization .
  • Process control : Implement inline FTIR to monitor sulfonylation progress and adjust reagent addition rates dynamically .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400/water (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives with improved pharmacokinetic profiles .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation; characterize release kinetics using dialysis .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Batch analysis : Compare impurity profiles (HPLC-MS) to rule out degradation products or stereoisomers .
  • Assay standardization : Use CLSI guidelines for antimicrobial tests and validate cell lines via STR profiling to ensure reproducibility .
  • Meta-analysis : Apply QSAR models to correlate substituent effects (e.g., cyclopropyl vs. isopropyl) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with varied sulfonamide substituents (e.g., methyl, phenyl) and assess steric/electronic effects via Hammett plots .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding poses in target enzymes (e.g., carbonic anhydrase II) .
  • ADMET prediction : Compute logP and polar surface area with SwissADME to prioritize analogs with optimal bioavailability .

Q. What advanced analytical techniques are critical for studying metabolic stability?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS; identify cytochrome P450 isoforms involved .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in autoradiography studies .
  • Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution to guide rational design of stable analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.